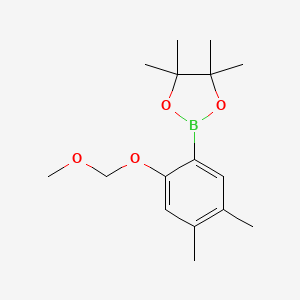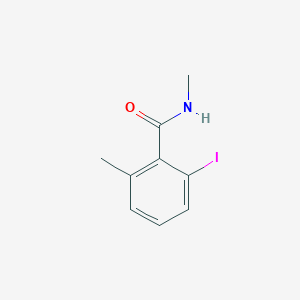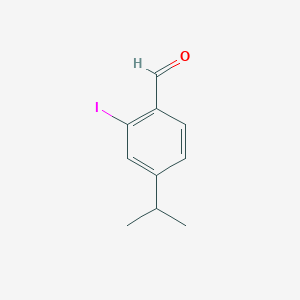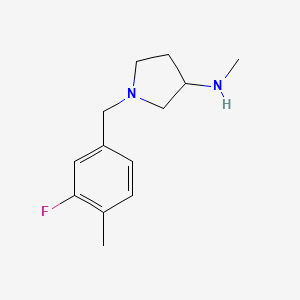
tert-Butyl (4-(methoxymethyl)piperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(methoxymethyl)piperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of tert-Butyl (4-(methoxymethyl)piperidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(methoxymethyl)piperidin-3-yl)carbamate is primarily related to its ability to interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also engage in non-covalent interactions with biological macromolecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl carbamate
- tert-Butyl (4-(hydroxymethyl)piperidin-3-yl)carbamate
Comparison:
- tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar structure but with a methyl group instead of a methoxymethyl group. It may have different reactivity and biological activity.
- tert-Butyl carbamate: Lacks the piperidine ring, making it less complex and potentially less versatile in synthetic applications.
- tert-Butyl (4-(hydroxymethyl)piperidin-3-yl)carbamate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group. This difference can affect its solubility and reactivity.
The uniqueness of tert-Butyl (4-(methoxymethyl)piperidin-3-yl)carbamate lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10-7-13-6-5-9(10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
QEASKYHMPMCPKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCCC1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)








![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)


![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
